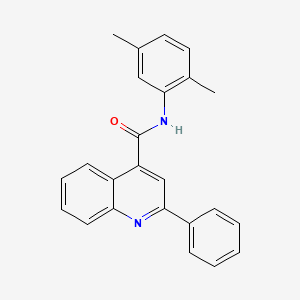![molecular formula C21H27N3OS2 B6044101 (2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6044101.png)
(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[45]decan-2-yl]methanone is a complex organic compound with a unique structure that combines a thiazole ring, a spirocyclic system, and a diazaspirodecane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methylsulfanyl group. The spirocyclic system is then constructed through a series of cyclization reactions. The final step involves the attachment of the diazaspirodecane moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thiazole ring or the spirocyclic system.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the thiazole ring or spirocyclic system.
Aplicaciones Científicas De Investigación
(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone: shares structural similarities with other thiazole-containing compounds and spirocyclic molecules.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Spirocyclic compounds: Often exhibit unique chemical and biological properties due to their rigid and complex structures.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a spirocyclic system, and a diazaspirodecane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
(2-methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS2/c1-26-20-22-18(14-27-20)19(25)24-13-10-21(16-24)9-5-11-23(15-21)12-8-17-6-3-2-4-7-17/h2-4,6-7,14H,5,8-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCQSWQDSJAAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CS1)C(=O)N2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6044023.png)

![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol](/img/structure/B6044040.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6044042.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B6044053.png)
![1-[(4-methylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6044054.png)
![(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B6044070.png)
![ethyl 4-(aminocarbonyl)-5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6044078.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)
![ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE](/img/structure/B6044092.png)

![3-{[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6044108.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
